

# Technical Guide: 7-Bromo-4-methoxy-5-nitroindoline

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## Compound of Interest

Compound Name: 7-Bromo-4-methoxy-5-nitroindoline

Cat. No.: B1378368

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a hypothetical synthesis protocol, and a general experimental workflow for the characterization of **7-Bromo-4-methoxy-5-nitroindoline**. This compound, a substituted indoline, represents a class of molecules with significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with the indoline scaffold.

## Core Compound Data

The fundamental physicochemical properties of **7-Bromo-4-methoxy-5-nitroindoline** are summarized below. These values are calculated based on its chemical structure and are essential for experimental design and interpretation.

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrN <sub>2</sub> O <sub>3</sub>
Molecular Weight	273.08 g/mol
IUPAC Name	7-bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indole
CAS Number	Not available
Canonical SMILES	<chem>COC1=C(C2=C(C=C1--INVALID-LINK--[O-])NCC2)Br</chem>

## Hypothetical Synthesis Protocol

The following is a plausible, multi-step experimental protocol for the synthesis of **7-Bromo-4-methoxy-5-nitroindoline**, adapted from established methodologies for the synthesis of substituted indolines.

Objective: To synthesize **7-Bromo-4-methoxy-5-nitroindoline**.

Materials:

- 4-Methoxy-2-nitroaniline
- N-Bromosuccinimide (NBS)
- Ethylene glycol
- Palladium on carbon (Pd/C)
- Hydrogen gas (H<sub>2</sub>) or a hydrogen donor (e.g., ammonium formate)
- Sodium nitrite (NaNO<sub>2</sub>)
- Hydrochloric acid (HCl)
- Copper(I) bromide (CuBr)

- Appropriate solvents (e.g., Acetonitrile, Ethanol, Dichloromethane, Water)
- Standard laboratory glassware and equipment for organic synthesis

Methodology:

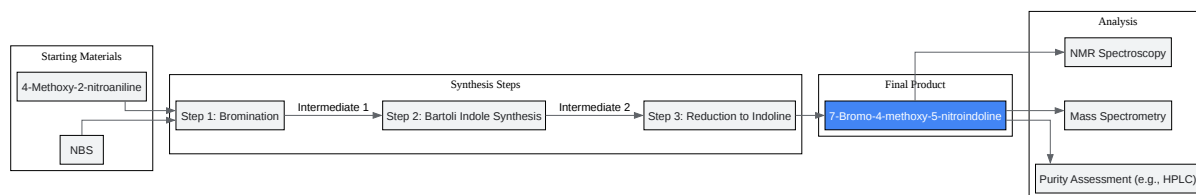
- Step 1: Bromination of 4-Methoxy-2-nitroaniline.
  - Dissolve 4-Methoxy-2-nitroaniline in a suitable solvent such as acetonitrile.
  - Slowly add N-Bromosuccinimide (NBS) to the solution at room temperature.
  - Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
  - Work up the reaction mixture by washing with an aqueous solution of sodium thiosulfate and then brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-Bromo-6-methoxy-2-nitroaniline.
- Step 2: Synthesis of 7-Bromo-4-methoxy-5-nitroindole via the Bartoli Indole Synthesis.
  - Prepare a solution of the Grignard reagent, vinylmagnesium bromide, in THF.
  - Add a solution of 3-Bromo-6-methoxy-2-nitroaniline in THF dropwise to the Grignard reagent at a low temperature (e.g., -78 °C).
  - Allow the reaction to warm to room temperature and stir overnight.
  - Quench the reaction with a saturated aqueous solution of ammonium chloride.
  - Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.
  - Purify the crude product by column chromatography to yield 7-Bromo-4-methoxy-5-nitroindole.

- Step 3: Reduction of the Indole to Indoline.
  - Dissolve the 7-Bromo-4-methoxy-5-nitroindole in a suitable solvent like ethanol.
  - Add a catalytic amount of Palladium on carbon (10% Pd/C).
  - Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure.
  - Alternatively, use a transfer hydrogenation method with a hydrogen donor like ammonium formate.
  - Monitor the reaction by TLC until the starting material is consumed.
  - Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the desired product, **7-Bromo-4-methoxy-5-nitroindoline**.

Characterization: The final product should be characterized by standard analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry to confirm its structure and purity.

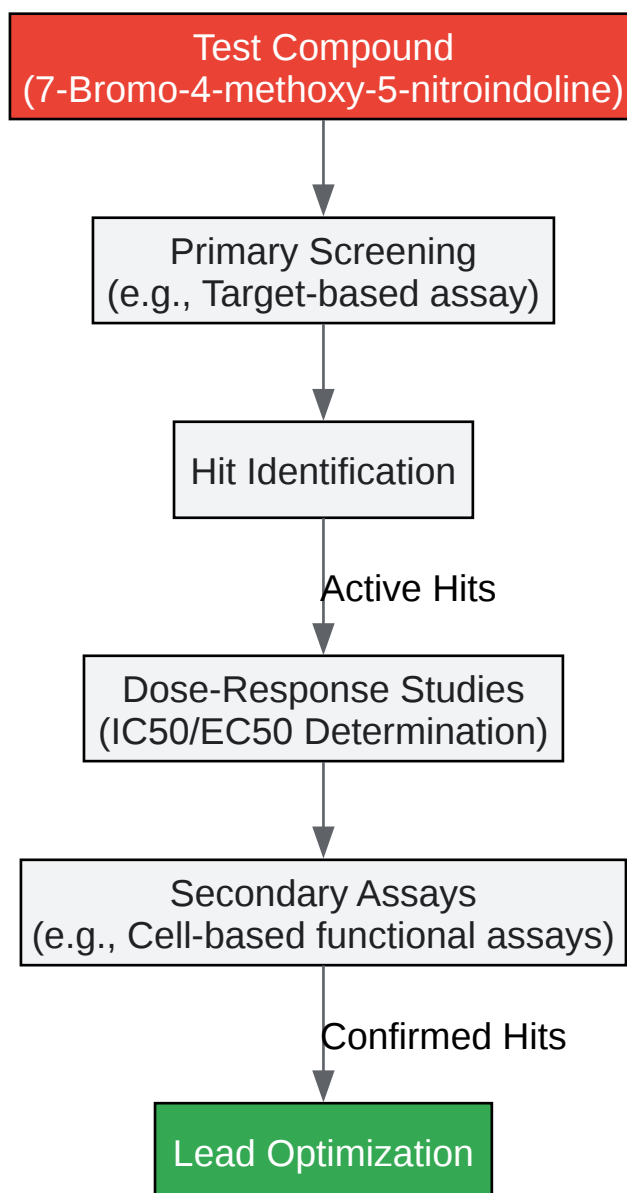
## Experimental and Logical Workflows

The following diagrams illustrate key workflows relevant to the synthesis and potential biological evaluation of **7-Bromo-4-methoxy-5-nitroindoline**.



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Figure 1: Synthetic workflow for **7-Bromo-4-methoxy-5-nitroindoline**.



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*Figure 2: General workflow for in vitro biological screening.*

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